molecular formula C31H32N2O3S B5028219 N,N-dibenzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

N,N-dibenzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No. B5028219
M. Wt: 512.7 g/mol
InChI Key: NAGRLZTYVQYCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBM and has been studied extensively for its biological and chemical properties.

Mechanism of Action

The mechanism of action of DBM is not fully understood, but studies have shown that it acts by inhibiting specific enzymes and pathways in the body. DBM has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DBM has been shown to have several biochemical and physiological effects. Studies have shown that DBM can reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. DBM has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBM in lab experiments is its ability to inhibit the growth of cancer cells. This property makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, DBM also has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DBM. One area of research is the development of new synthetic methods for producing DBM. Another area of research is the identification of new applications for DBM, such as its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential side effects.

Synthesis Methods

The synthesis of DBM involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents to convert the starting materials into the final product. The synthesis of DBM is a complex process and requires specialized knowledge and equipment.

Scientific Research Applications

DBM has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of DBM is in the field of cancer research. Studies have shown that DBM has anti-tumor properties and can inhibit the growth of cancer cells. Other potential applications of DBM include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.

properties

IUPAC Name

N,N-dibenzyl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O3S/c1-24-14-19-30(20-25(24)2)33(37(3,35)36)23-28-15-17-29(18-16-28)31(34)32(21-26-10-6-4-7-11-26)22-27-12-8-5-9-13-27/h4-20H,21-23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGRLZTYVQYCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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